

The Role of ARL67156 in ATP and ADP Metabolism: A Technical Guide

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Compound of Interest

Compound Name: **ARL67156**

Cat. No.: **B15611179**

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Introduction

Extracellular adenosine triphosphate (ATP) and its hydrolysis product, adenosine diphosphate (ADP), are critical signaling molecules involved in a vast array of physiological processes through the activation of purinergic P2 receptors. The concentration and duration of action of these nucleotides are tightly regulated by a family of cell surface enzymes known as ectonucleotidases. **ARL67156**, also known as FPL 67156 (6-N,N-Diethyl-D- β , γ -dibromomethylene adenosine triphosphate), is a key pharmacological tool used to investigate the roles of these enzymes and the broader implications of purinergic signaling. This technical guide provides an in-depth overview of the mechanism of action of **ARL67156**, its impact on ATP and ADP metabolism, and detailed experimental protocols for its study.

Mechanism of Action of ARL67156

ARL67156 is a synthetic, non-hydrolysable analog of ATP.^[1] Its primary mechanism of action is the competitive inhibition of certain ecto-ATPases, thereby preventing the degradation of extracellular ATP.^{[1][2]} By substituting the β , γ -oxygen atom of the triphosphate chain with a dibromomethylene group, the molecule becomes resistant to cleavage by ectonucleotidases.^[3] This structural modification allows **ARL67156** to bind to the active site of these enzymes without being broken down, thus blocking the hydrolysis of natural substrates like ATP.

ARL67156 is not a universal ecto-ATPase inhibitor. Its inhibitory activity is specific to a subset of these enzymes, primarily the Ecto-Nucleoside Triphosphate Diphosphohydrolase (E-NTPDase) and Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase (E-NPP) families.

Impact on ATP and ADP Metabolism

The primary consequence of **ARL67156** administration in a biological system is the potentiation of ATP-mediated signaling.^[5] By inhibiting the enzymatic breakdown of ATP to ADP and subsequently to adenosine monophosphate (AMP), **ARL67156** effectively increases the local concentration and prolongs the half-life of extracellular ATP.^{[1][6][7]} This leads to enhanced activation of P2 receptors, which can have significant downstream effects on cellular function.^[5]

Interestingly, studies have shown that **ARL67156** can have a more pronounced inhibitory effect on the degradation of ADP compared to ATP in certain tissues, such as murine colonic muscles.^{[8][9]} This suggests that in some contexts, the observed physiological effects of **ARL67156** may be due to the accumulation of ADP rather than ATP.^{[8][9]} This differential inhibition is a critical consideration for researchers when interpreting experimental results.

The inhibition of ecto-ATPases by **ARL67156** has been shown to enhance various physiological responses, including sympathetic neurotransmission and smooth muscle contraction.^[5]

Quantitative Data on ARL67156 Inhibition

The inhibitory potency of **ARL67156** varies depending on the specific ectonucleotidase. The following tables summarize the available quantitative data on the inhibition of human and mouse ectonucleotidases by **ARL67156**.

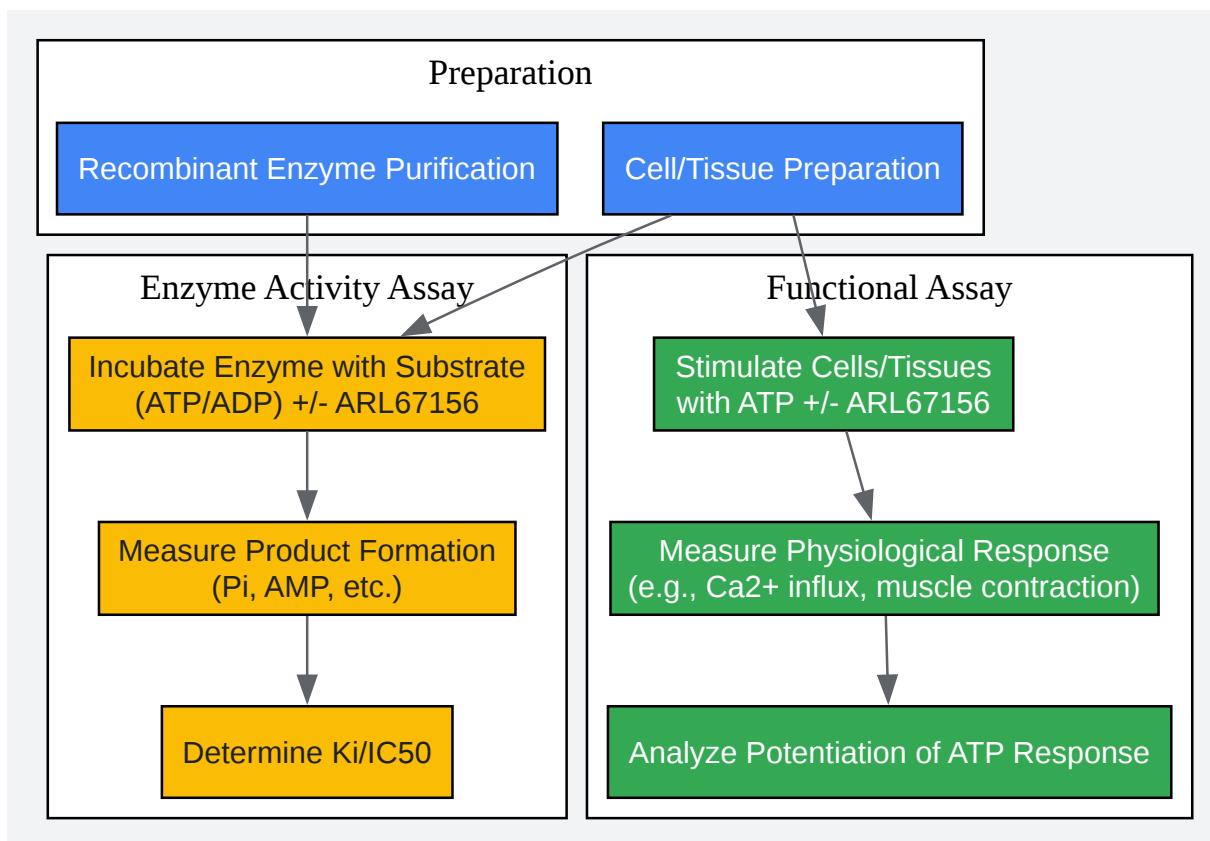
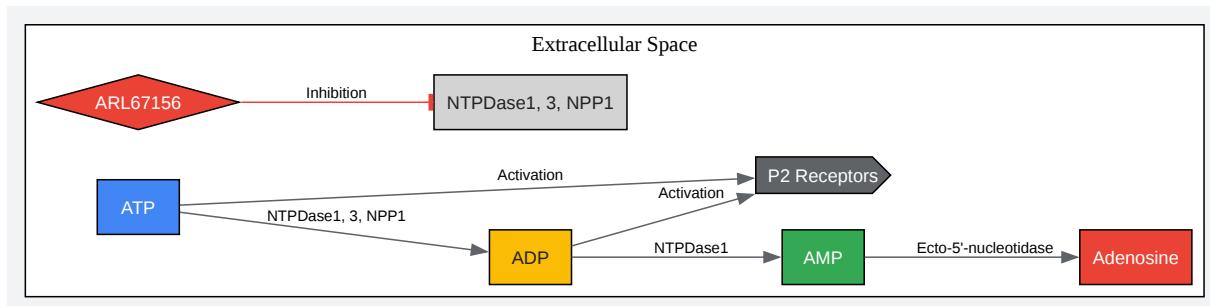
Human Ectonucleotidase	Inhibition Type	K _i (μM)
NTPDase1 (CD39)	Competitive	11 ± 3 ^{[1][2]}
NTPDase3	Competitive	18 ± 4 ^{[1][2]}
NPP1	Competitive	12 ± 3 ^{[1][2]}
Ecto-5'-nucleotidase (CD73)	Weak Inhibition	-

Mouse Ectonucleotidase	Inhibition Status
NTPDase1	Partially but significantly inhibited at 50-100 μ M[1][2]
NTPDase3	Partially but significantly inhibited at 50-100 μ M[1][2]
NTPDase8	Weak inhibitor, especially on ADPase activity[1]

Note: **ARL67156** is not an effective inhibitor of NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **ARL67156** and a typical experimental workflow for studying its effects.



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